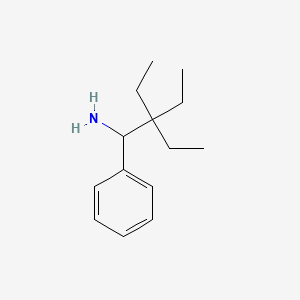

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1-Methyl-1H-pyrazol-4-ylamine can be synthesized from 1-Methyl-4-nitropyrazole .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Related compounds such as 1-Methyl-1H-pyrazol-4-ylamine have a melting point of 47-50℃, a density of 1.141 g/mL at 25 °C, and a boiling point of 45-80°C/760 mmHg .Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

The compound acts as an inhibitor of the c-Met receptor . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the c-Met receptor affects several biochemical pathways. Most notably, it impacts the Protein Kinase pathway . This pathway is involved in a variety of cellular processes, including cell growth and division . The compound’s action also leads to broad Phosphodiesterase Family Inhibition , which can have various downstream effects .

Result of Action

The inhibition of the c-Met receptor and the subsequent disruption of the Protein Kinase pathway can lead to a variety of molecular and cellular effects. One documented effect is Myocardial Degeneration in rats . This suggests that the compound’s action can have significant impacts on cardiac health .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline' involves the synthesis of the tetrahydroquinoline ring system followed by the introduction of the pyrazole and trifluoromethyl groups.", "Starting Materials": [ "4-chloro-1,2,3,4-tetrahydroquinoline", "methylamine", "trifluoroacetic acid", "1-methyl-1H-pyrazole", "sodium hydride", "diethyl ether", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-1,2,3,4-tetrahydroquinoline by reacting 4-chloroaniline with cyclohexanone in the presence of acetic acid and sodium bicarbonate.", "Step 2: Reduction of 4-chloro-1,2,3,4-tetrahydroquinoline with sodium hydride in diethyl ether to obtain 1,2,3,4-tetrahydroquinoline.", "Step 3: Alkylation of 1,2,3,4-tetrahydroquinoline with trifluoroacetic acid and methylamine in methanol to obtain 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline.", "Step 4: Cyclization of 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline with 1-methyl-1H-pyrazole in the presence of acetic acid to obtain 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] } | |

CAS番号 |

2137044-44-9 |

製品名 |

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |

分子式 |

C14H14F3N3 |

分子量 |

281.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。